7-Azabicyclo[4.2.0]oct-4-en-8-one
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Overview
Description
7-Azabicyclo[420]oct-4-en-8-one is a bicyclic compound with the molecular formula C7H9NO It is a member of the azabicyclo family, characterized by a nitrogen atom incorporated into a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabicyclo[4.2.0]oct-4-en-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with an amine, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Azabicyclo[4.2.0]oct-4-en-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives where the nitrogen atom is functionalized with different groups .
Scientific Research Applications
7-Azabicyclo[4.2.0]oct-4-en-8-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Azabicyclo[4.2.0]oct-4-en-8-one involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[4.2.0]oct-3-en-8-one: Similar structure but with a different position of the double bond.
2,5-Dimethyl-7-azabicyclo[4.2.0]oct-3-en-8-one: Contains additional methyl groups, altering its chemical properties.
cis-7-Azabicyclo[4.2.0]octan-8-one: A stereoisomer with different spatial arrangement.
Uniqueness
7-Azabicyclo[420]oct-4-en-8-one is unique due to its specific bicyclic structure and the position of the double bond, which influences its reactivity and interaction with other molecules
Properties
Molecular Formula |
C7H9NO |
---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
7-azabicyclo[4.2.0]oct-4-en-8-one |
InChI |
InChI=1S/C7H9NO/c9-7-5-3-1-2-4-6(5)8-7/h2,4-6H,1,3H2,(H,8,9) |
InChI Key |
ZICVDPIJTAJVJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C=C1)NC2=O |
Origin of Product |
United States |
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